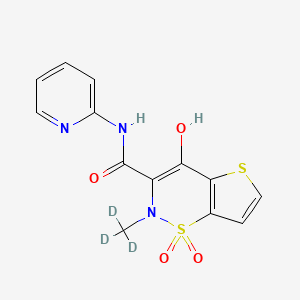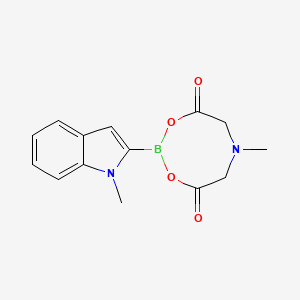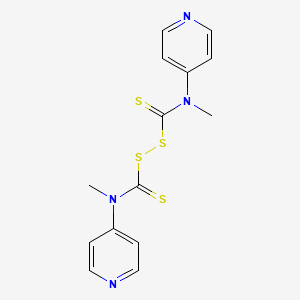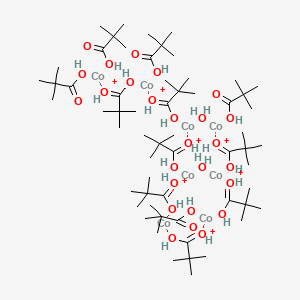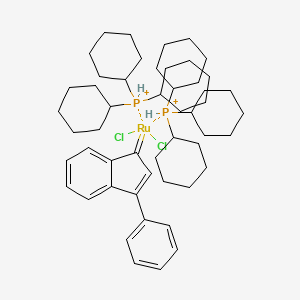
4-Acetoxyphenethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxyphenethyl acrylate, also known as 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by its liquid form, low viscosity, and suitability for use in UV adhesives and B-stageable adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl acrylate with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of acrylate monomers, including this compound, can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process is efficient, minimizes side products, and allows for high throughput production.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxyphenethyl acrylate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Reaction with initiators to form polymers.
Common Reagents and Conditions
Esterification: Acetic anhydride, sulfuric acid, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Polymerization: Radical initiators such as benzoyl peroxide, UV light.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Formation of poly(this compound).
Aplicaciones Científicas De Investigación
4-Acetoxyphenethyl acrylate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Employed in the production of UV adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 4-Acetoxyphenethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of adhesives and coatings. The molecular targets and pathways involved in its action include the formation of covalent bonds between the acrylate groups and the substrates, leading to the creation of strong and durable materials .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenethyl acrylate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Phenyl acrylate: Lacks the ethyl and acetoxy groups.
Methyl 3-(4-hydroxyphenyl)acrylate: Contains a methoxy group instead of an acetoxy group.
Uniqueness
4-Acetoxyphenethyl acrylate is unique due to its acetoxy group, which enhances its reactivity and suitability for use in UV adhesives and coatings. This compound’s ability to form strong covalent bonds and cross-linked networks makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
926305-16-0 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-(4-acetyloxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3 |
Clave InChI |
UPRJCBCFGSJZJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


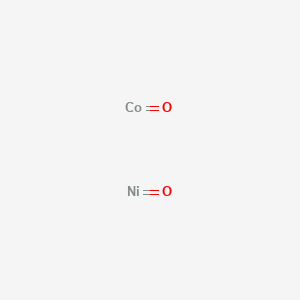

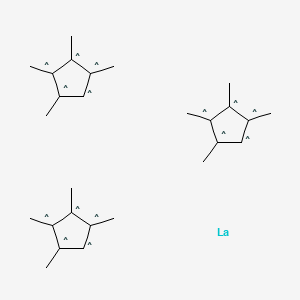

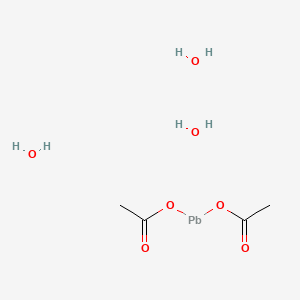

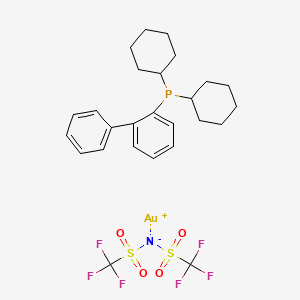
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
